molecular formula C19H25N5O2S B2813803 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-43-1

5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2813803
CAS No.: 869343-43-1
M. Wt: 387.5
InChI Key: INDPQVWTLNIAPO-UHFFFAOYSA-N
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Description

The compound 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic derivative combining thiazolo-triazol, ethoxyphenyl, and methylpiperazinyl moieties. Such fused heterocycles are pharmacologically significant due to their structural versatility and ability to interact with biological targets.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-26-15-7-5-14(6-8-15)16(23-11-9-22(3)10-12-23)17-18(25)24-19(27-17)20-13(2)21-24/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDPQVWTLNIAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo-triazole ring system.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using ethoxybenzene and a suitable leaving group.

    Attachment of the Methylpiperazine Moiety: The final step involves the alkylation of the thiazolo-triazole core with 4-methylpiperazine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the thiazolo-triazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, dihydro compounds, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may possess antimicrobial, anticancer, or anti-inflammatory properties, which are of significant interest in the development of new treatments.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling and function.

    Pathway Interference: It can interfere with key biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups : The chloro and bromo derivatives (e.g., compound 4 in ) exhibit antimicrobial activity, likely due to enhanced electrophilicity and membrane penetration . In contrast, the target compound’s ethoxy group may reduce toxicity while retaining moderate lipophilicity.
  • Piperazine vs. Pyrazole/Triazole : Methylpiperazine in the target compound could improve solubility and CNS penetration compared to pyrazole-based analogs (e.g., ), which are bulkier and less flexible .
  • Hydroxy Group : The -OH group at C6 in the target compound may enable hydrogen bonding with enzyme active sites, similar to the hydroxybenzylidene derivatives in .

Pharmacological and Biochemical Comparisons

Antimicrobial Activity

  • Compound 4 () demonstrates activity against Gram-positive bacteria, attributed to its chloro and fluorophenyl groups enhancing interactions with bacterial cell walls . The target compound lacks halogens but retains a planar thiazolo-triazol core, which may allow π-π stacking with microbial enzyme pockets.

Physicochemical Properties

  • Solubility : The methylpiperazine group in the target compound may enhance water solubility compared to ’s methoxyphenyl-pyrazolyl derivative, which is more hydrophobic .
  • Crystallinity : Isostructural chloro/bromo analogs () crystallize in triclinic systems (P̄1 symmetry), suggesting the target compound may form similar packing arrangements unless steric effects from the ethoxy group disrupt crystallinity .

Research Findings and Implications

  • Antifungal Potential: Molecular docking studies on triazol-thiadiazoles () indicate that the target compound’s triazol core could inhibit fungal 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
  • Structure-Activity Relationships (SAR): Replacement of halogens (e.g., Cl in ) with ethoxy groups may reduce cytotoxicity while maintaining efficacy .

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antiviral, and antimicrobial activities.

Chemical Structure and Properties

The compound belongs to the thiazole and triazole family of heterocycles, which are known for their diverse biological activities. The molecular formula is C16H20N4O1SC_{16}H_{20}N_{4}O_{1}S with a molecular weight of approximately 320.43 g/mol. The presence of ethoxy and piperazine moieties contributes to its pharmacological potential.

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway. A study highlighted that similar triazole derivatives showed activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Case Studies : In vitro studies have shown that derivatives with similar structural features to our compound can inhibit cell proliferation effectively. For example, a derivative was noted to have an IC50 value of 27.3 μM against T47D breast cancer cells .

2. Antiviral Activity

Compounds with triazole structures have been investigated for their antiviral properties:

  • Activity Against Viral Infections : Triazoles are known to interfere with viral replication mechanisms. Research has demonstrated that certain triazole derivatives exhibit antiviral activity against viruses such as HIV and influenza by inhibiting viral polymerases or proteases .

3. Antimicrobial Activity

The antimicrobial potential of thiazolo-triazoles has also been explored:

  • Spectrum of Activity : Studies suggest that compounds similar in structure to our target compound can exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed comparable efficacy to standard antibiotics like streptomycin .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Activity Type Cell Line/Pathogen IC50/Activity Level Reference
AnticancerHCT-1166.2 μM
AnticancerMCF-727.3 μM
AntiviralHIVActive
AntimicrobialVarious BacteriaComparable to streptomycin

Q & A

Q. What are the key synthetic strategies for this compound, and how are intermediates validated?

The synthesis typically involves multi-step pathways, including cyclization of thiazole-triazole cores and functionalization of piperazine and ethoxyphenyl groups. For example:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization under reflux in ethanol or acetonitrile .
  • Step 2 : Coupling of the 4-methylpiperazine moiety using catalysts like triethylamine in dimethylformamide (DMF) .
  • Step 3 : Purification via column chromatography or recrystallization in methanol/ethanol .

Validation : Intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HPLC to confirm purity (>95%) and structural integrity .

Table 1 : Example Synthetic Conditions

StepReaction TypeSolventCatalystYield (%)
1CyclizationEthanolNone60–70
2CouplingDMFEt3_3N50–65
3PurificationMethanol85–90

Q. What spectroscopic methods are critical for structural elucidation?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at 3200–3400 cm1^{-1}, C–N stretches at 1250–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 413–415 for analogs) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
  • Solvent-free conditions : Minimizes purification steps and enhances atom economy .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in piperazine functionalization .

Table 2 : Optimization Strategies

ParameterImprovementReference
Microwave heating+20% yield
Solvent-free30% less waste
Pd/C catalyst90% coupling efficiency

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in antimicrobial or anticancer data may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions alter target affinity) .
  • Target specificity : Employ molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like 14-α-demethylase (PDB: 3LD6) .

Example : A 4-fluorophenyl analog showed 10× higher antifungal activity than the ethoxyphenyl variant due to enhanced hydrophobic interactions .

Q. What experimental designs are recommended for mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d values for receptor interactions) .
  • Enzyme inhibition assays : Measure IC50_{50} using fluorogenic substrates (e.g., for kinase or protease targets) .
  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450 interactions .

Table 3 : Key Mechanistic Parameters

AssayTargetResult (Example)
SPRDopamine D2 receptorKd=12nMK_d = 12 \, \text{nM}
Kinase inhibitionEGFRIC50_{50} = 0.8 µM
Microsomal stabilityCYP3A4t1/2=45mint_{1/2} = 45 \, \text{min}

Q. How do structural modifications impact pharmacological profiles?

  • Piperazine substituents : 4-Methylpiperazine enhances blood-brain barrier penetration vs. 4-benzylpiperazine (logP reduction by 0.5) .
  • Thiazole-triazole core : Fluorination at C2 improves metabolic stability but reduces solubility .

Case Study : Replacing 4-ethoxyphenyl with 3,4-dimethoxyphenyl increased anticancer activity (IC50_{50} from 15 µM to 4 µM) due to improved DNA intercalation .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., GROMACS for 100 ns trajectories) .
  • QSAR models : Use descriptors like polar surface area (PSA) and logP to predict bioavailability .

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